

# Application Notes and Protocols: CRISPR-Cas9 Mediated Gastrotropin (FABP6) Knockout Studies

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## Compound of Interest

Compound Name: *gastrotropin*

Cat. No.: *B1169480*

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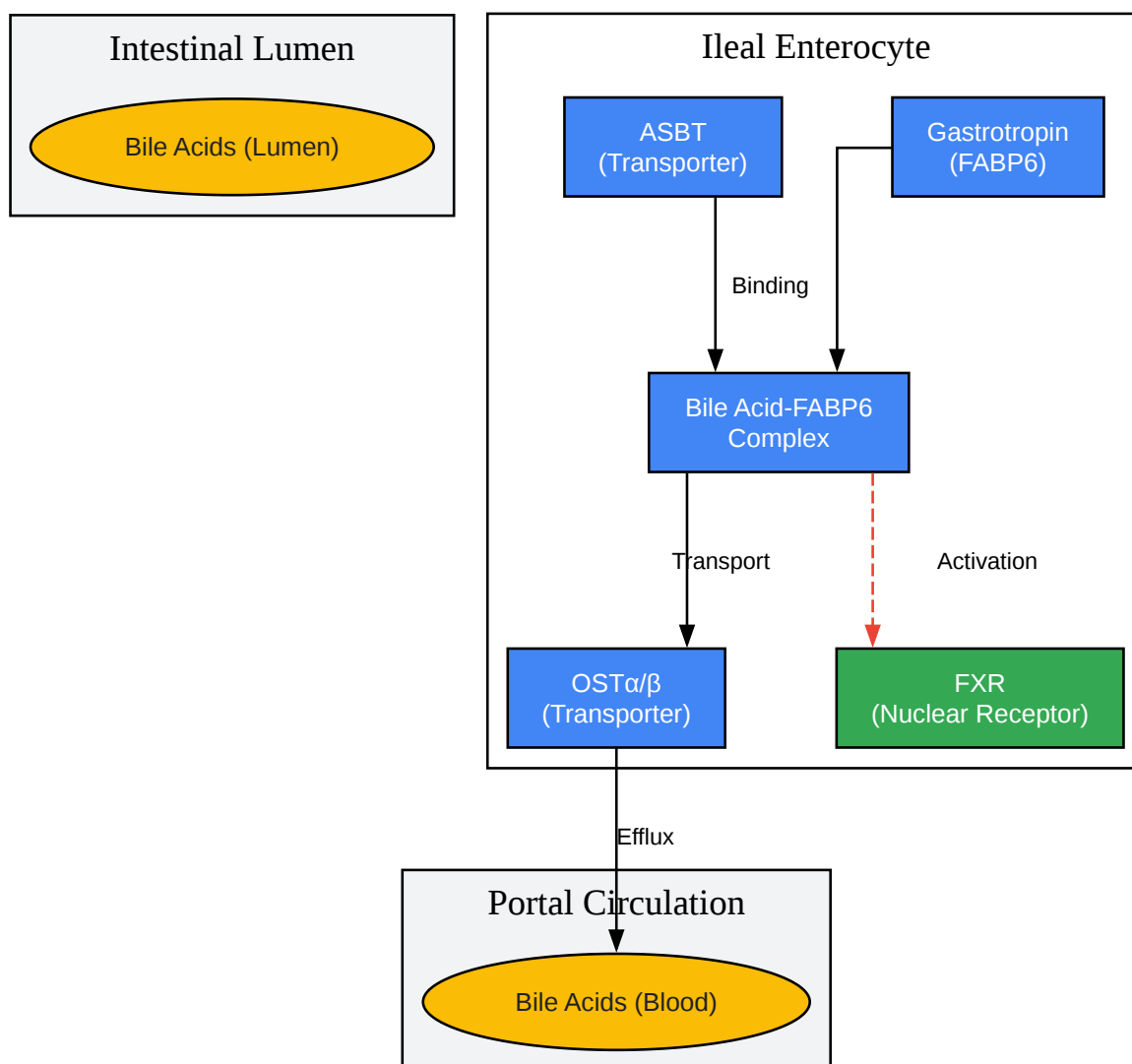
## Introduction:

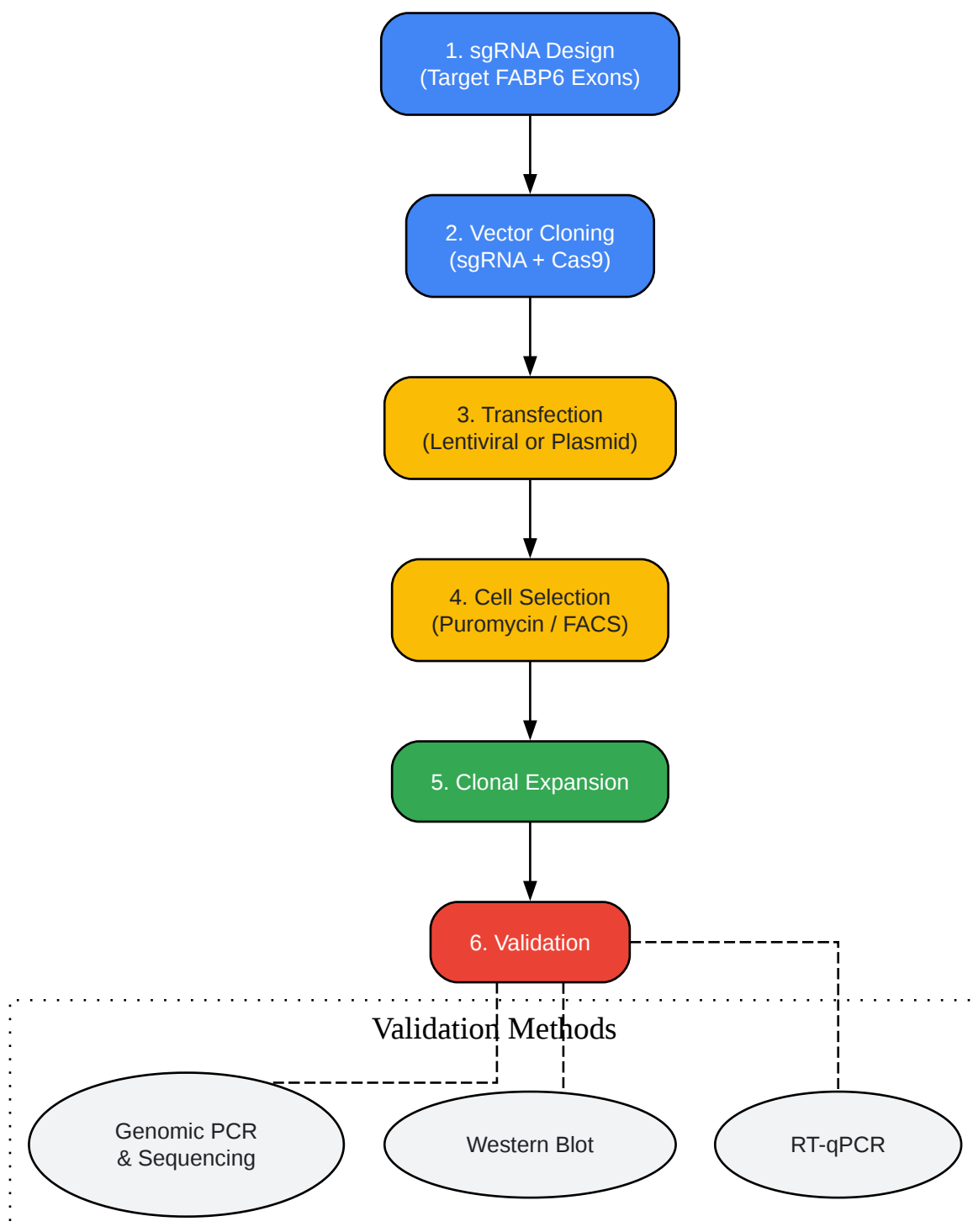
**Gastrotropin**, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding protein (I-BABP), is a cytoplasmic protein primarily expressed in the ileum.[1] It plays a crucial role in the enterohepatic circulation of bile acids by binding to them in the cytoplasm of enterocytes and facilitating their transport.[2] Beyond bile acid metabolism, FABP6 is involved in lipid transport and has been implicated in the regulation of cell proliferation.[1][2] Given its role in metabolic processes, FABP6 presents a potential therapeutic target. The CRISPR-Cas9 system offers a precise and efficient tool for knocking out the FABP6 gene to study its function in detail, both in vitro and in vivo.[3][4][5] This document provides detailed protocols and application notes for conducting **gastrotropin** knockout studies using CRISPR-Cas9 technology.

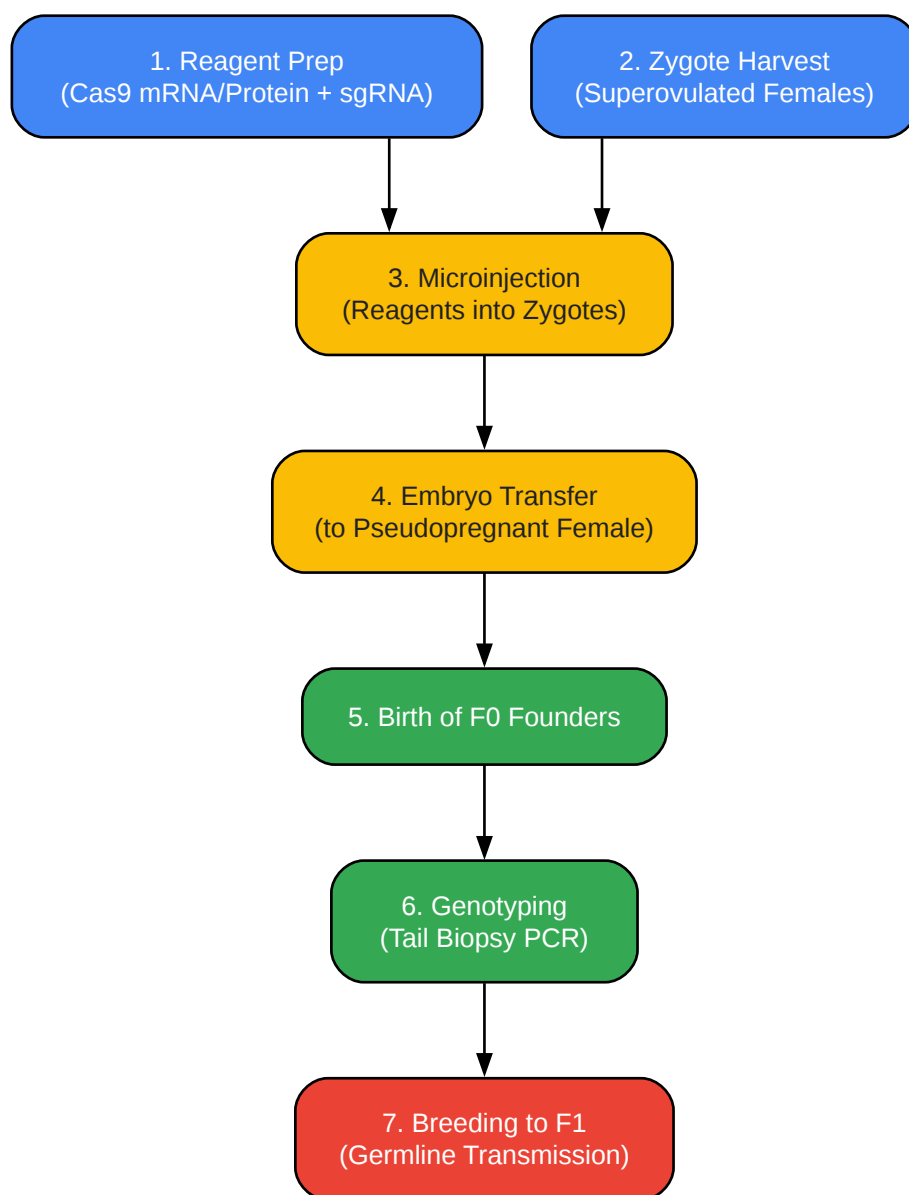
## Gastrotropin (FABP6) Signaling and Function

FABP6 is a key intracellular transporter in the terminal ileum, responsible for the reabsorption of bile acids. It binds bile acids that have entered the enterocyte via the apical sodium-dependent bile acid transporter (ASBT) and shuttles them to the basolateral membrane for efflux into the portal circulation. This process is critical for maintaining the bile acid pool and

has downstream effects on lipid metabolism and signaling pathways regulated by bile acids, such as those involving the Farnesoid X receptor (FXR).







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## References

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